molecular formula C5H8O4 B3280189 (S)-4,5-dihydroxypentane-2,3-dione CAS No. 710324-30-4

(S)-4,5-dihydroxypentane-2,3-dione

Cat. No.: B3280189
CAS No.: 710324-30-4
M. Wt: 132.11 g/mol
InChI Key: UYTRITJAZOPLCZ-BYPYZUCNSA-N
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Description

(S)-4,5-dihydroxypentane-2,3-dione is a chiral organic compound with the molecular formula C5H10O4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4,5-dihydroxypentane-2,3-dione typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric dihydroxylation of pent-2-ene-1,4-diol using osmium tetroxide (OsO4) in the presence of a chiral ligand. The reaction is carried out under mild conditions, usually at room temperature, to achieve high enantioselectivity.

Industrial Production Methods

Industrial production of this compound often employs biocatalytic processes due to their efficiency and environmental friendliness. Enzymes such as dehydrogenases and oxidases are used to catalyze the conversion of suitable precursors into the desired product. These processes are typically carried out in aqueous media at moderate temperatures and pH levels to optimize enzyme activity and stability.

Chemical Reactions Analysis

Types of Reactions

(S)-4,5-dihydroxypentane-2,3-dione undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding diketones or carboxylic acids.

    Reduction: Reduction reactions can yield alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride typically produces alcohols.

Scientific Research Applications

(S)-4,5-dihydroxypentane-2,3-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound plays a role in metabolic pathways and can be used to study enzyme mechanisms.

    Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of various pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-4,5-dihydroxypentane-2,3-dione involves its interaction with specific enzymes and molecular targets. It can act as a substrate for dehydrogenases and oxidases, leading to the formation of reactive intermediates that participate in various biochemical pathways. The compound’s stereochemistry is crucial for its binding affinity and specificity towards these enzymes.

Comparison with Similar Compounds

Similar Compounds

    ®-4,5-dihydroxypentane-2,3-dione: The enantiomer of (S)-4,5-dihydroxypentane-2,3-dione, which has different biological activities and properties.

    2,3-dihydroxybutane-1,4-dione: A structurally similar compound with different functional groups and reactivity.

    4-hydroxy-2,3-pentanedione: Another related compound with distinct chemical and biological properties.

Uniqueness

This compound is unique due to its specific stereochemistry, which imparts distinct reactivity and biological activity. Its ability to participate in various chemical reactions and its role in biochemical pathways make it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

(4S)-4,5-dihydroxypentane-2,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O4/c1-3(7)5(9)4(8)2-6/h4,6,8H,2H2,1H3/t4-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYTRITJAZOPLCZ-BYPYZUCNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=O)C(CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C(=O)[C@H](CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

710324-30-4
Record name (S)-4,5-Dihydroxy-2,3-pentanedione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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